KHK-IN-2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

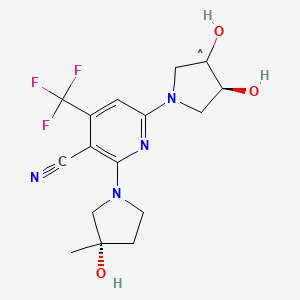

KHK-IN-2 is a selective inhibitor of ketohexokinase (KHK) with an IC50 value of 0.45 μM . It is a potent and selective KHK inhibitor .

Molecular Structure Analysis

The molecular formula of KHK-IN-2 is C16H19F3N4O3 . The exact mass is 372.14 and the molecular weight is 372.350 .Physical And Chemical Properties Analysis

KHK-IN-2 has a molecular weight of 372.34 and its form is solid . It is soluble in DMSO at 250 mg/mL (ultrasonic) . The storage conditions for the powder are -20°C for 3 years and 4°C for 2 years .Aplicaciones Científicas De Investigación

Role in Growth and Development : It was found that neither isoform of ketohexokinase (Khk-A and Khk-C) is required for normal growth and development. This insight is crucial for understanding the physiological roles of these enzymes and the potential effects of inhibiting them with compounds like KHK-IN-2 (Diggle et al., 2010).

Metabolic Syndrome and Obesity : A study demonstrated that a KHK-dependent pathway mediates insulin resistance and inflammatory changes in visceral fat in response to high fructose. This suggests that inhibiting KHK, potentially with KHK-IN-2, might be an effective strategy for addressing metabolic issues related to high fructose intake (Marek et al., 2014).

Cancer Research : The protein kinase activity of a form of fructokinase, KHK-A, has been linked to antioxidant responses in tumor cells, suggesting a novel role of KHK in cancer biology. This finding could have implications for the use of KHK-IN-2 in cancer research or therapy (Xu et al., 2019).

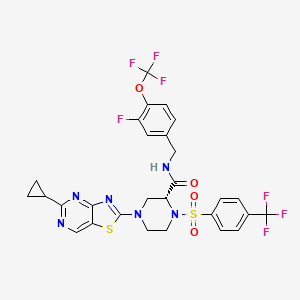

Discovery of KHK Inhibitors for Metabolic Disorders : Research on the discovery of PF-06835919, a potent inhibitor of KHK for treating metabolic disorders driven by overconsumption of fructose, provides a context for the development of similar compounds like KHK-IN-2 (Futatsugi et al., 2020).

Diabetes and Renal Injury : A study involving diabetic mice lacking KHK-A showed severe renal injury compared to wild-type mice, indicating that KHK-A plays a protective role against diabetic kidney disease. This finding suggests potential therapeutic applications for KHK-IN-2 in diabetes-related renal complications (Doke et al., 2018).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

There is ongoing research into the effects of KHK-IN-2 on metabolic diseases such as obesity and type 2 diabetes . The inhibition of KHK by KHK-IN-2 could potentially reduce the synthesis of fatty acids, thereby improving insulin sensitivity and glycemic control in individuals with these conditions .

Propiedades

InChI |

InChI=1S/C16H18F3N4O3/c1-15(26)2-3-22(8-15)14-9(5-20)10(16(17,18)19)4-13(21-14)23-6-11(24)12(25)7-23/h4,11,24-26H,2-3,6-8H2,1H3/t11-,15-/m0/s1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMQCHKGRGRRDKJ-NHYWBVRUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(C1)C2=C(C(=CC(=N2)N3CC([C](C3)O)O)C(F)(F)F)C#N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCN(C1)C2=C(C(=CC(=N2)N3C[C@@H]([C](C3)O)O)C(F)(F)F)C#N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F3N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-((3S,4S)-3,4-Dihydroxypyrrolidin-1-yl)-2-((S)-3-hydroxy-3-methylpyrrolidin-1-yl)-4-(trifluoromethyl)nicotinonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B608254.png)

![7-(4,6-ditert-butylpyrimidin-2-yl)-3-[4-(trifluoromethoxy)phenyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B608259.png)